1,2-Dimethyl-7-nitronaphthalene

Beschreibung

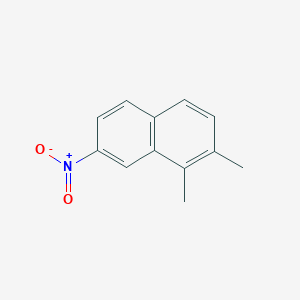

1,2-Dimethyl-7-nitronaphthalene is a substituted naphthalene derivative featuring two methyl groups at positions 1 and 2 and a nitro group at position 7.

Eigenschaften

Molekularformel |

C12H11NO2 |

|---|---|

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

1,2-dimethyl-7-nitronaphthalene |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10-5-6-11(13(14)15)7-12(10)9(8)2/h3-7H,1-2H3 |

InChI-Schlüssel |

DHUDGKAYWNYJJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=C1)C=CC(=C2)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,2-Dimethyl-7-Nitronaphthalin kann durch eine Nitrierungsreaktion von 1,2-Dimethylnaphthalin synthetisiert werden. Der Nitrierungsprozess beinhaltet typischerweise die Verwendung von Salpetersäure und Schwefelsäure als Nitrierungsmittel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung der Nitrogruppe an der gewünschten Position am Naphthalinring zu gewährleisten.

Industrielle Produktionsmethoden

In der industriellen Produktion von 1,2-Dimethyl-7-Nitronaphthalin können kontinuierliche Strömungsreaktoren eingesetzt werden, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Prozess kann auch Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität beinhalten. Die Verwendung umweltfreundlicher Verfahren, wie z. B. der Einsatz von Stickstoffdioxid als Nitrierungsmittel, wird ebenfalls untersucht, um die Entstehung von gefährlichen Abfällen zu minimieren .

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-7-Nitronaphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als fluoreszierende Sonde für bildgebende Verfahren untersucht.

Industrie: wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 1,2-Dimethyl-7-Nitronaphthalin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Nitrogruppe kann zu reaktiven Zwischenprodukten reduziert werden, die mit zellulären Komponenten interagieren. Diese Wechselwirkungen können zu Veränderungen zellulärer Prozesse, wie z. B. Enzyminhibition oder -aktivierung, führen und Stoffwechselwege beeinflussen. Die spezifischen molekularen Zielstrukturen und beteiligten Wege hängen vom Kontext seiner Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Organic Synthesis

1,2-Dimethyl-7-nitronaphthalene serves as an important intermediate in organic synthesis. The nitro group is highly reactive, facilitating electrophilic substitution reactions that are pivotal in creating more complex organic molecules. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals, where it acts as a precursor for various active pharmaceutical ingredients (APIs) and pesticides.

Biological Activity

Research indicates that nitroaromatic compounds, including this compound, exhibit mutagenic properties. Studies have shown that such compounds can interact with biological macromolecules like proteins and nucleic acids, potentially leading to cellular alterations. Understanding these interactions is crucial for assessing the environmental and health impacts of this compound .

Material Science Applications

Fluorescent Probes

Recent advancements have highlighted the potential of nitroaromatic compounds as fluorescent probes for imaging hypoxic tumors. This compound can be engineered into prodrugs capable of releasing chemotherapeutic agents specifically under hypoxic conditions, enhancing their therapeutic efficacy while minimizing side effects .

Polymer Chemistry

In material science, the compound's unique properties allow it to be incorporated into polymers to enhance their performance characteristics. The presence of the nitro group can improve the thermal stability and mechanical properties of polymeric materials, making them suitable for various industrial applications.

Toxicological Studies

The toxicity profile of this compound has been studied extensively due to its structural similarities with other nitroaromatic compounds. Research indicates that exposure to such compounds can lead to cytotoxic effects in living organisms. For instance, studies on methylnaphthalenes have shown dose-dependent toxicity in animal models, with significant lung injury observed at higher concentrations .

Study on Biological Interactions

A study focused on the reactivity of nitroaromatic compounds demonstrated that this compound forms adducts with nucleic acids. This interaction was linked to mutagenic effects observed in laboratory settings, highlighting the need for further investigation into its biological implications .

Application in Cancer Treatment

Another case study explored the use of modified nitroaromatic compounds as targeted cancer therapies. The research indicated that derivatives of this compound could selectively release therapeutic agents in hypoxic tumor environments, significantly improving treatment outcomes while reducing systemic toxicity .

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-7-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can affect metabolic pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system under study .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Overview

Biologische Aktivität

1,2-Dimethyl-7-nitronaphthalene is an organic compound characterized by a naphthalene ring substituted with two methyl groups at the 1 and 2 positions and a nitro group at the 7 position. Its molecular formula is C12H11NO2, and it has a molecular weight of 201.22 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | DHUDGKAYWNYJJW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)C=CC(=C2)N+[O-])C |

The biological activity of this compound primarily stems from its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to alterations in metabolic pathways and potential therapeutic effects. The specific molecular targets include enzymes and DNA, where the compound may exert its effects through various mechanisms such as enzyme inhibition or activation .

Toxicological Studies

Research indicates that nitroaromatic compounds, including this compound, can exhibit cytotoxic effects. For instance, studies have shown that exposure to related compounds can lead to necrosis of bronchiolar epithelial cells in animal models . In particular, intraperitoneal administration of nitronaphthalenes has been associated with respiratory distress and hepatotoxicity .

Case Studies

- Carcinogenicity Studies : In studies involving oral administration of nitronaphthalene derivatives in mice and rats, tumors were observed in various systems; however, the incidences did not differ significantly between treated and control groups . This suggests a need for further investigation into the long-term effects of exposure to nitro compounds.

- Respiratory Effects : A study reported that intraperitoneal injection of 1-nitronaphthalene resulted in respiratory distress within 24 hours, indicating acute toxicity . The findings highlight the importance of understanding the dose-response relationship for these compounds.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. They can act by producing toxic intermediates upon reduction, which bind covalently to DNA and result in cell death . This mechanism is crucial for the development of new antimicrobial agents based on nitroaromatic structures.

Anti-inflammatory Properties

Recent research has highlighted that nitrated fatty acids derived from similar structures can modulate inflammatory responses. These compounds interact with proteins involved in cellular signaling, potentially altering their functions during inflammation .

Applications in Research

This compound has several applications in scientific research:

- Chemistry : It serves as an intermediate for synthesizing more complex organic compounds.

- Biology : The compound is studied for its interactions with biomolecules and potential biological activity.

- Medicine : Investigated for its potential use in drug development and as a fluorescent probe for imaging purposes.

- Industry : Utilized in producing dyes, pigments, and other industrial chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.